molecular formula C8H9NO2 B096641 4,6-Dimethylpicolinic acid CAS No. 18088-10-3

4,6-Dimethylpicolinic acid

Cat. No.: B096641
CAS No.: 18088-10-3
M. Wt: 151.16 g/mol
InChI Key: DYOKWPWMTZHTPS-UHFFFAOYSA-N
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Description

4,6-Dimethylpicolinic acid is a derivative of picolinic acid, characterized by the presence of two methyl groups at the 4 and 6 positions on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry. Its molecular formula is C8H9NO2, and it has a molecular weight of 151.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dimethylpicolinic acid can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethyl-2-chloropyridine with potassium cyanide, followed by hydrolysis to yield the desired acid. Another method includes the oxidation of 4,6-dimethylpyridine using potassium permanganate under acidic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of continuous flow reactors and automated systems is common to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylpicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dimethylpicolinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethylpicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups enhances its hydrophobicity and influences its reactivity compared to other picolinic acid derivatives .

Properties

IUPAC Name

4,6-dimethylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOKWPWMTZHTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351210
Record name 4,6-Dimethylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18088-10-3
Record name 4,6-Dimethylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,6-Dimethyl-2-pyridinemethanol (7.5 g, 29.2 mmol) was added to 100 mL of water and stirred at 0-5° C. A solution of 5.3 g (32.1 mmol) of potassium permanganate in 100 mL of water was added portion-wise over 30 min while maintaining the temperature at 5-10° C. This resulted in the formation of a black solid. The mixture was stirred at 5-10° C. for an additional 30 min and then allowed to stir at room temperature for 30 min. The mixture was filtered and the manganese dioxide washed with methanol. The methanol washings were combined with the water extracts and the solvent was removed. The resulting tan solid was redissolved in water and washed with chloroform. The water layer was separated and the water removed to yield 5.4 g of 4,6-dimethyl-2-pyridinecarboxylic acid. The product was characterized by HPLC/MS.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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